4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H5ClNO2S- |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)/p-1 |
InChI Key |
MPIZWRKPEMRGSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Pathway:
Formation of Thiosemicarbazone Intermediate :
Cyclization with Ethyl Bromoacetate :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization to form the thiazole ring.
Hydrolysis of 4-(2-Chlorophenyl)-1,3-Thiazole-2-Carboxylic Acid Followed by Neutralization
This two-step approach is favored for large-scale synthesis due to higher purity control:
Step 1: Hydrolysis of Ethyl Ester to Carboxylic Acid
Step 2: Neutralization with Sodium Hydroxide
- The carboxylic acid is treated with NaOH (1.1 equiv) in methanol at 25°C to form the sodium salt.
- Isolation : Precipitation with ice-cold acetone yields the final product.
Suzuki-Miyaura Coupling for Functionalization
For introducing the 2-chlorophenyl group post-cyclization, a palladium-catalyzed cross-coupling is employed:
Reaction Setup:
- Substrate : 2-Bromo-1,3-thiazole-4-carboxylate.
- Coupling Partner : 2-Chlorophenylboronic acid (1.2 equiv).
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%).
- Base : Na₂CO₃ (2 equiv) in 1,2-dimethoxyethane/ethanol (1:1).
- Conditions : 100°C, 24 hours under nitrogen.
- Yield : 62–65%.
Green Chemistry Approaches
Recent advancements emphasize solvent-free and catalytic methods:
Microwave-Assisted Synthesis
Continuous Flow Reactor Synthesis
- Throughput : 1.2 kg/day.
- Conditions :
- Temperature: 110°C
- Residence time: 8 minutes
- Purity : >99% by HPLC.
Comparative Analysis of Methods
| Method | Key Reagents | Temperature (°C) | Time (hours) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Cyclocondensation | Thiourea, ethyl bromoacetate | 80 | 6–8 | 68–72 | High |
| Hydrolysis/Neutralization | NaOH, methanol | 90 → 25 | 4–6 | 85–90 | Industrial |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 100 | 24 | 62–65 | Moderate |
| Microwave | Solvent-free | 120 (MW) | 0.33 | 78 | Lab-scale |
Critical Challenges and Solutions
- Byproduct Formation :
- Purification :
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
The thiazole scaffold has gained attention for its anticancer properties. Various studies have demonstrated that derivatives of thiazole, including 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate, exhibit potent cytotoxic effects against numerous cancer cell lines.
Case Studies:
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the efficacy of thiazole derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs, demonstrating their potential as effective agents in cancer therapy .
- Mechanism of Action : The mode of action for these compounds often involves the induction of apoptosis through the activation of intrinsic pathways, leading to cell cycle arrest and subsequent cell death. The presence of electron-withdrawing groups like chlorine enhances this activity by increasing the electrophilicity of the compound .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate against various bacterial strains, including those resistant to conventional antibiotics.
Antitubercular Activity :
- Inhibition of Mycobacterium tuberculosis : A series of thiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Rv. The compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) lower than standard treatments like isoniazid, indicating its potential as a new therapeutic agent against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships of thiazole derivatives is crucial for optimizing their pharmacological properties. The incorporation of various substituents can significantly influence the biological activity.
Key Findings :
- Role of Substituents : The presence of halogens (e.g., chlorine) on the phenyl ring has been shown to enhance anticancer and antimicrobial activities. For instance, modifications leading to electron-withdrawing groups improve binding affinity to biological targets .
Potential Therapeutic Uses
The versatility of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate extends beyond oncology and infectious diseases. It is being explored for various therapeutic applications due to its ability to interact with multiple biological targets.
Biochemical Pathways :
- Thiazole derivatives have been implicated in disrupting DNA replication and transcription processes by interacting with enzymes such as topoisomerases, which are critical for cellular proliferation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it can inhibit carbonic anhydrase, affecting pH regulation and ion transport in cells .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Molecular Formula: C₁₀H₆ClNO₂S
- Molecular Weight : 239.67 g/mol
- Key Difference : The chlorine substituent is at the 3-position of the phenyl ring instead of the 2-position.
- This compound has been commercialized for research (Thermo Scientific, CAS: 845885-82-7) but lacks published biological data .
Substituent Functional Group Variations
Ethyl 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylate
- Molecular Formula: C₇H₆F₃NO₂S
- Molecular Weight : 225.19 g/mol
- Key Difference : Replaces the 2-chlorophenyl group with a trifluoromethyl (-CF₃) group.
- Implications : The -CF₃ group increases lipophilicity (logP ~2.5) and metabolic stability compared to the chlorophenyl analogue. This compound (CAS: 79247-86-2) is used in drug discovery for CNS targets due to its enhanced blood-brain barrier penetration .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Molecular Formula : C₁₆H₁₅ClN₄O₂S
- Molecular Weight : 362.83 g/mol
- Key Difference: Replaces the carboxylate with a morpholinoacetamide side chain.
Antibacterial Derivatives
Compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (e.g., 1,3,4-thiadiazoles) show moderate to strong activity against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL). The 2-chlorophenyl-thiazole scaffold contributes to membrane disruption via hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP<sup>a</sup> | CAS Number |
|---|---|---|---|---|---|
| Sodium 4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate | C₁₀H₅ClNNaO₂S | 261.65 | 2-chlorophenyl, carboxylate | ~1.2 | 1401426-24-1 |
| 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | C₁₀H₆ClNO₂S | 239.67 | 3-chlorophenyl, carboxylic acid | ~2.0 | 845885-82-7 |
| Ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | C₇H₆F₃NO₂S | 225.19 | trifluoromethyl, ethyl ester | ~2.5 | 79247-86-2 |
<sup>a</sup> Predicted using ChemAxon software.
Biological Activity
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered significant attention due to its diverse biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is C10H7ClN2O2S, with a molecular weight of 261.66 g/mol. The compound features a thiazole ring with a carboxylate group and a chlorophenyl substituent, which significantly influences its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in microbial metabolism and cancer cell proliferation. This inhibition disrupts critical metabolic pathways, leading to cell death in pathogens and cancer cells.
- Receptor Binding : It interacts with various receptors, modulating biological pathways associated with inflammation and tumor growth.
- Oxidative Stress Modulation : The compound may influence oxidative stress pathways, promoting apoptosis in cancer cells while potentially protecting normal cells from damage.
Antimicrobial Activity
Research indicates that 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have been explored extensively. A study evaluated its cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that the compound exhibited notable anticancer activity with IC50 values comparable to established chemotherapeutics .
Table 1: Anticancer Activity of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| HCT-116 | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |
| HepG2 | 3.00 ± 0.90 | Doxorubicin | 0.5 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group is crucial for the biological activity of thiazole derivatives. SAR studies indicate that electron-withdrawing groups like chlorine enhance the antiproliferative activity against cancer cells. Modifications to the thiazole ring can significantly alter the compound's efficacy and selectivity .
Case Studies
Several case studies have highlighted the potential therapeutic applications of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate:
- Anticancer Study : In a study involving human colon carcinoma cells, the compound was shown to induce apoptosis through caspase activation pathways, confirming its role as a promising anticancer agent .
- Antimicrobial Efficacy : A recent investigation into its antibacterial properties revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, indicating its potential as a treatment for biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or esters. For example, a substituted 2-chlorophenylacetamide precursor can react with a thiazole-forming agent (e.g., ethyl 2-chloroacetoacetate) under reflux in ethanol or acetonitrile. Optimization involves adjusting solvent polarity (e.g., DMF for higher yields), temperature (80–100°C), and catalysts like triethylamine to enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The thiazole C2-carboxylate typically appears at δ ~165–170 ppm in 13C NMR, while the 2-chlorophenyl protons show distinct splitting patterns in aromatic regions (δ 7.2–7.8 ppm) .
- IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiazole ring vibrations (C=N) near 1600 cm⁻¹ .
- HRMS : Use ESI+ to verify the molecular ion [M+H]+ with exact mass matching theoretical calculations (e.g., m/z 255.019 for C₁₁H₈ClNO₂S) .
Q. What computational methods are suitable for preliminary electronic structure analysis of this compound?
- Methodology : Employ Hartree-Fock (HF) or density functional theory (DFT) with a 4-31G basis set to calculate molecular orbitals, dipole moments, and electrostatic potential surfaces. Gaussian or ORCA software can model the thiazole ring’s aromaticity and the electron-withdrawing effects of the chlorophenyl group .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
- Methodology : Use SHELXTL or Olex2 for X-ray refinement. Apply restraints to disordered regions (e.g., chlorophenyl substituents) and validate against anisotropic displacement parameters. Cross-check with DFT-optimized geometries (e.g., B3LYP/6-311++G**) to resolve ambiguities in bond lengths or angles .
Q. What advanced DFT functionals (e.g., hybrid models) are optimal for studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : B3LYP with exact exchange (e.g., 20% Hartree-Fock) and Grimme’s D3 dispersion corrections provide accurate activation energies for reactions at the thiazole C2-carboxylate. Solvent effects (e.g., PCM for ethanol) improve prediction of transition states .
Q. How can bioactivity assays (e.g., enzyme inhibition) be designed to investigate structure-activity relationships (SAR) of derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylate group and active-site residues.
- In Vitro Assays : Test inhibitory activity against bacterial FabH (β-ketoacyl-ACP synthase) via spectrophotometric NADH depletion assays. Compare IC₅₀ values of derivatives with varying substituents on the chlorophenyl ring .
Q. What strategies mitigate by-product formation during large-scale synthesis (e.g., ester hydrolysis or thiazole ring degradation)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
